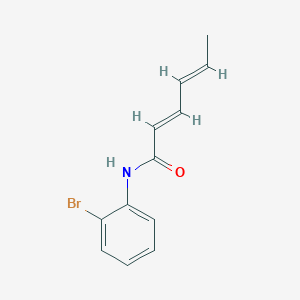
N,N-Diphenylsorbamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenylsorbamide is an organic compound with the molecular formula C18H17NO It is known for its unique chemical structure, which includes two phenyl groups attached to a sorbamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenylsorbamide typically involves the reaction of sorbic acid with aniline derivatives under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenylsorbamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N,N-Diphenylsorbamide has found applications in several scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a ligand for binding to specific proteins or enzymes.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-Diphenylsorbamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and the amide moiety play crucial roles in binding to these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diphenylformamide
- N,N-Dimethylbenzamide
- N,N-Diisopropylformamide
Uniqueness
N,N-Diphenylsorbamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and potential applications. Its dual phenyl groups and sorbamide structure make it particularly interesting for research and industrial applications.
Properties
CAS No. |
61859-44-7 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
(2E,4E)-N,N-diphenylhexa-2,4-dienamide |
InChI |
InChI=1S/C18H17NO/c1-2-3-6-15-18(20)19(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h2-15H,1H3/b3-2+,15-6+ |
InChI Key |
FJSZBQUNJYVMQX-ZGQXEMDOSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC=CC=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



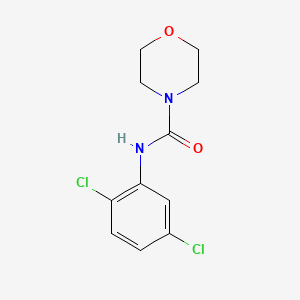
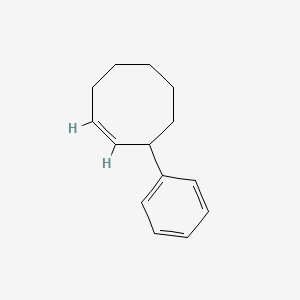
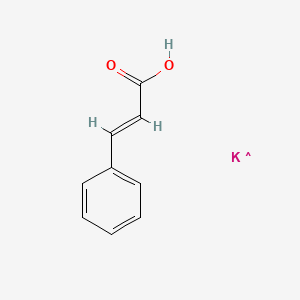
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)

![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)

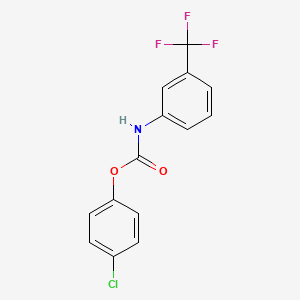
![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)


![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)
